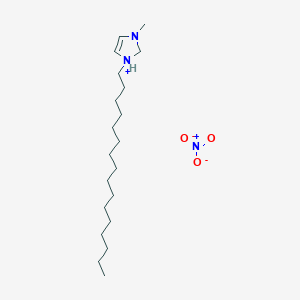

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate

Descripción general

Descripción

“1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate” is a type of ionic compound known as an imidazolium salt . It is structurally similar to 1-hexadecyl-3-methylimidazolium chloride , which is used as a solvent in green chemistry due to its ionic nature, near-zero vapor pressure, and environmental benignity .

Molecular Structure Analysis

The molecular formula of 1-hexadecyl-3-methylimidazolium is C20H39N2 . It has a molar mass of approximately 307.536 Da . The structure includes a long hexadecyl chain attached to an imidazolium ring, which carries a positive charge .Aplicaciones Científicas De Investigación

Application in Polymer Science

Specific Scientific Field

The specific scientific field of this application is Polymer Science .

Summary of the Application

In this study, antibacterial polymer blends based on Polyvinyl Chloride (PVC) and Polystyrene-Ethylene-Butylene-Styrene (SEBS), loaded with the ionic liquid (IL) 1-hexadecyl-3-methyl imidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) at three different concentrations (1%, 5%, and 10%), were produced .

Methods of Application or Experimental Procedures

The synthesis description of the ionic liquid 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) was previously reported . The IL was loaded into the polymer blends at three different concentrations (1%, 5%, and 10%) .

Results or Outcomes

Results from thermal analyses showed compatibility between the IL and the PVC matrix, while phase separation in the SEBS/IL blends was observed . SEM analyses highlighted abundant IL deposition on PVC blend film surfaces containing the IL at 5–10% concentrations . Data on water contact angle proved that the loading of the IL into both polymer matrices induced higher wettability of the blends’ surfaces, mostly in the SEBS films . The mechanical analyses evidenced a lowering of Young’s Modulus, Tensile Stress, and Strain at Break in the SEBS blends, according to IL concentration .

Application in Green Chemistry

Specific Scientific Field

The specific scientific field of this application is Green Chemistry .

Summary of the Application

1-Hexadecyl-3-methylimidazolium Chloride, a compound similar to the one you’re interested in, is used as a solvent in green chemistry due to it being comprised of ions, having close to zero vapor pressure and essentially existing as environmentally benign . It is also used as an intermediate in the production of other methylimidazolium salts .

Methods of Application or Experimental Procedures

The compound is used directly as a solvent in various chemical reactions . The specific methods of application or experimental procedures would depend on the particular reaction or process being carried out .

Results or Outcomes

The use of this compound as a solvent can lead to more environmentally friendly chemical processes, as it has close to zero vapor pressure and is essentially environmentally benign .

Application in Dye-Sensitized Solar Cells

Specific Scientific Field

The specific scientific field of this application is Dye-Sensitized Solar Cells .

Summary of the Application

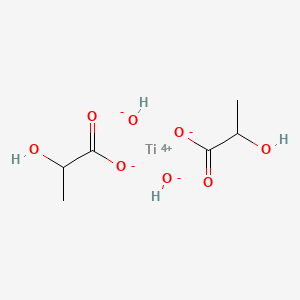

1-Hexyl-3-methylimidazolium iodide, a compound similar to the one you’re interested in, is used in dye-sensitized nanocrystalline TiO2 solar cells . The addition of this compound to the electrolyte used in these solar cells increases its open-circuit photovoltage .

Methods of Application or Experimental Procedures

The compound is added directly to the electrolyte used in dye-sensitized nanocrystalline TiO2 solar cells . The specific methods of application or experimental procedures would depend on the particular design and fabrication process of the solar cell .

Results or Outcomes

The use of this compound in the electrolyte of dye-sensitized nanocrystalline TiO2 solar cells leads to an increase in the open-circuit photovoltage .

Propiedades

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3)4/h18-19H,3-17,20H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGDBJWDVICTAM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60823439 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate | |

CAS RN |

799246-95-0 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)

![(11BS)-4-hydroxy-2,6-bis(4-(trifluoromethyl)phenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068735.png)

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)